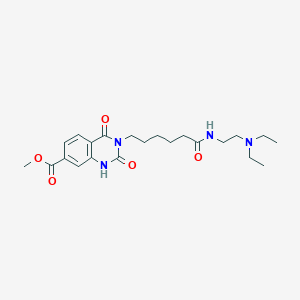
Methyl 3-(6-((2-(diethylamino)ethyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(6-((2-(diethylamino)ethyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C22H32N4O5 and its molecular weight is 432.521. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular functions . For instance, indole derivatives can interact with various biological targets, leading to changes in cell biology .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds, such as indole derivatives, are known to have specific pharmacokinetic properties that impact their bioavailability .
Result of Action
Similar compounds, such as indole derivatives, are known to have various biological effects, including anticancer, antimicrobial, and anti-inflammatory activities .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as coumarin heterocycles, have been shown to possess valuable biological and pharmaceutical properties . These compounds interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Related compounds, such as poly (2- (diethylamino)ethyl methacrylate), have been shown to undergo chemical and conformational changes in response to external temperature or pH stimuli, influencing cell function .
Molecular Mechanism
Similar compounds have been shown to undergo various types of oxidative metabolism, including aromatic oxidation, aliphatic oxidation of carbon atoms, benzylic oxidation of carbon atoms, and oxidation of olefins .
Temporal Effects in Laboratory Settings
Related compounds, such as poly (2- (diethylamino)ethyl methacrylate), have been shown to exhibit changes in their rotational mobility of nitroxide radicals at different pH and temperature values .
Dosage Effects in Animal Models
Related compounds have been shown to cause adverse effects on the cardiovascular system .
Metabolic Pathways
Similar compounds have been shown to undergo phase I and phase II metabolic reactions, which include oxidation, reduction, and hydrolysis .
Transport and Distribution
Related compounds, such as tris[2-(dimethylamino)ethyl]amine, have been shown to form a quadridentate ligand, suggesting potential interactions with transporters or binding proteins .
Subcellular Localization
Recent advances in the prediction of subcellular localization of proteins from their amino acid sequences may provide insights into the potential subcellular localization of this compound .
Properties
IUPAC Name |
methyl 3-[6-[2-(diethylamino)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O5/c1-4-25(5-2)14-12-23-19(27)9-7-6-8-13-26-20(28)17-11-10-16(21(29)31-3)15-18(17)24-22(26)30/h10-11,15H,4-9,12-14H2,1-3H3,(H,23,27)(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIUGAYBALUZTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














